Product packaging for 3-Butyn-1-ol, 4-(1-naphthalenyl)-(Cat. No.:CAS No. 92587-70-7)

3-Butyn-1-ol, 4-(1-naphthalenyl)-

Cat. No.: B11901167
CAS No.: 92587-70-7
M. Wt: 196.24 g/mol
InChI Key: IVFBJLHDTBIBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Alkyne and Hydroxyl Functionalities in Synthetic Design

Aliphatic alkynols are organic compounds that feature both a carbon-carbon triple bond (alkyne) and a hydroxyl (-OH) group within a non-aromatic carbon chain. wikipedia.org These bifunctional molecules are valuable building blocks in synthetic organic chemistry due to the distinct reactivity of each group.

The alkyne functional group, with its linear geometry and electron-rich triple bond, is a versatile handle for a variety of chemical transformations. acs.orgnih.gov It can undergo addition reactions, where the pi bonds are broken to form new single bonds, allowing for the introduction of a wide range of atoms and functional groups. masterorganicchemistry.com Furthermore, terminal alkynes, where the triple bond is at the end of a carbon chain, possess an acidic proton that can be removed to form a potent nucleophile known as an acetylide. This acetylide can then participate in carbon-carbon bond-forming reactions, a cornerstone of molecular construction. masterorganicchemistry.comatlas.org

The hydroxyl group, on the other hand, imparts polarity to the molecule and can act as a hydrogen bond donor and acceptor. It can be transformed into a multitude of other functional groups, such as ethers, esters, and alkyl halides, or it can be removed through elimination reactions. The presence of both the alkyne and hydroxyl groups in one molecule allows for sequential or chemo-selective reactions, where one group reacts while the other remains intact, providing chemists with precise control over the synthetic process. A related compound, 3-butyn-1-ol (B147353), serves as a testament to this utility, being employed in palladium-catalyzed couplings and as an intermediate in the synthesis of pharmaceuticals. fishersci.cachemicalbook.com

Relevance of Naphthalene-Containing Architectures in Chemical Research

Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. alfa-chemistry.com This structural motif is the foundation for a vast array of derivatives that are of significant interest in multiple areas of chemical research. ontosight.ainumberanalytics.com

The extended aromatic system of naphthalene endows its derivatives with unique electronic and photophysical properties. This has led to their use in the development of dyes, pigments, and materials for electronic applications. numberanalytics.comknowde.com In the field of medicinal chemistry, the naphthalene scaffold is present in a number of therapeutic agents. ontosight.ainumberanalytics.com For instance, naproxen (B1676952) is a well-known nonsteroidal anti-inflammatory drug. numberanalytics.com The rigid and planar structure of the naphthalene core can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, which is often crucial for biological activity. researchgate.net Researchers continue to explore naphthalene derivatives for their potential in areas such as cancer therapy and as antimicrobial agents. ontosight.ai

Contextualizing 3-Butyn-1-ol, 4-(1-naphthalenyl)- within Complex Molecular Frameworks

The compound 3-Butyn-1-ol, 4-(1-naphthalenyl)- integrates the reactive functionalities of an alkynol with the structural and electronic characteristics of a naphthalene derivative. Its chemical structure consists of a four-carbon chain containing a terminal alkyne and a primary alcohol, with a naphthalen-1-yl group attached to the carbon atom adjacent to the alkyne.

This specific arrangement suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The terminal alkyne can be utilized for coupling reactions, such as the Sonogashira or click reactions, to append other molecular fragments. nih.govmedchemexpress.com The hydroxyl group offers a site for further functionalization or for anchoring the molecule to a solid support. The bulky and aromatic naphthalene group can influence the steric and electronic environment of the reactive centers, potentially directing the stereochemical outcome of reactions. Furthermore, the naphthalene moiety itself can be a key pharmacophore or a chromophore in the target molecule.

While specific research findings on 3-Butyn-1-ol, 4-(1-naphthalenyl)- are not extensively documented in publicly available literature, its structure strongly suggests its role as a custom building block in multi-step synthetic sequences aimed at producing complex organic materials or biologically active compounds where the combination of a flexible linker (the butynol (B8639501) chain) and a rigid, aromatic unit (naphthalene) is desired.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O B11901167 3-Butyn-1-ol, 4-(1-naphthalenyl)- CAS No. 92587-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92587-70-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-naphthalen-1-ylbut-3-yn-1-ol

InChI

InChI=1S/C14H12O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,4,11H2

InChI Key

IVFBJLHDTBIBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCCO

Origin of Product

United States

Synthetic Methodologies for 3 Butyn 1 Ol, 4 1 Naphthalenyl

Strategies for Constructing the Butynol (B8639501) Backbone

The formation of the 3-butyn-1-ol (B147353) framework is a critical preliminary step. This can be achieved through several key chemical reactions, each offering distinct advantages in terms of starting materials and reaction conditions.

Grignard-Mediated Alkyne Functionalization Approaches

Grignard reagents are instrumental in the functionalization of alkynes to create the butynol backbone. One common strategy involves the deprotonation of a terminal alkyne using a Grignard reagent to form a magnesium acetylide. For instance, 3-butyn-1-ol can be treated with ethylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The resulting magnesium salt is a potent nucleophile. This approach is foundational for building more complex alkyne structures.

Another Grignard-based method involves the synthesis of the 3-butyn-1-ol precursor itself. In this process, acetylene (B1199291) gas is introduced into a Grignard reaction kettle containing magnesium chips and an initiator like bromoethane (B45996) in a solvent such as chlorobutane, leading to the formation of monoethynyl magnesium chloride. google.com This intermediate can then be further reacted to yield the desired butynol.

Alkynyllithium Derivatives and Epoxide Ring-Opening Reactions

A powerful and widely used method for constructing substituted alcohol chains is the ring-opening of epoxides with organometallic reagents. In this context, an alkynyllithium derivative, generated by deprotonating a terminal alkyne with a strong base like n-butyllithium, serves as the nucleophile. For the synthesis of the target molecule's backbone, this would typically involve the reaction of a lithium acetylide with ethylene (B1197577) oxide. The nucleophilic attack of the acetylide on one of the epoxide's carbon atoms leads to the opening of the three-membered ring. A subsequent acidic workup protonates the resulting alkoxide, yielding a primary alcohol two carbons longer than the original alkyne chain. This method provides a clean and efficient route to primary homopropargylic alcohols.

Ethynylation Reactions for Terminal Alkyne Formation

Ethynylation, the reaction of acetylene with an electrophile, is a fundamental process for producing key alkyne building blocks. The industrial synthesis of propargyl alcohol and 1,4-butynediol via the ethynylation of formaldehyde (B43269) is a cornerstone of acetylene chemistry. researchgate.net This reaction is typically catalyzed by copper-based systems, where cuprous species are considered the primary active sites. researchgate.netnih.gov The interaction between the catalyst and promoters, such as magnesium oxide or silicon dioxide, can significantly influence the reaction's efficiency and stability by modifying the surface acidity or basicity and the dispersion of the active copper species. nih.govresearchgate.net The reaction kinetics for the catalytic ethynylation of formaldehyde to produce propargyl alcohol have been shown to be first-order for both formaldehyde and acetylene. rsc.org

Table 1: Catalyst Performance in the Ethynylation of Formaldehyde

Catalyst System Promoter Effect Key Findings Reference
Nano-CuO-MgO Provided basic sites to facilitate acetylene dissociation. Achieved the highest yield of 1,4-butynediol (94%) and high stability. nih.gov
Nano-CuO-SiO₂ Effectively dispersed copper species. Improved catalytic activity and stability. nih.gov
Nano-CuO-Al₂O₃ Introduced acidic sites on the catalyst surface. Led to polymerization of acetylene and decreased catalyst activity. nih.govresearchgate.net
HKUST-1 (Copper MOF) High surface area and microporosity. Showed high formaldehyde conversion (95.1%) with high selectivity for propargyl alcohol. rsc.org

Carbon-Carbon Bond Formation for Naphthalenyl Integration

The final and defining step in the synthesis of 3-Butyn-1-ol, 4-(1-naphthalenyl)- is the attachment of the bulky naphthalenyl group to the butynol backbone. This is most effectively achieved through modern cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. These methods offer high efficiency and functional group tolerance under relatively mild conditions.

The Sonogashira coupling is the most direct and widely employed method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgwikipedia.org This reaction is ideal for synthesizing the target compound by coupling 3-butyn-1-ol with a 1-halonaphthalene, such as 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133).

The reaction is typically carried out using a palladium(0) catalyst, often in conjunction with a copper(I) co-catalyst and an amine base like triethylamine. wikipedia.orglibretexts.orgorganic-chemistry.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. beilstein-journals.org Through a process of transmetalation and reductive elimination, the desired coupled product is formed. The reaction can be performed under mild conditions, including at room temperature, which contributes to its broad utility in the synthesis of complex molecules and functional materials. wikipedia.orglibretexts.org Modified procedures have been developed to optimize yields, sometimes using specific phosphine (B1218219) ligands to enhance catalyst activity. researchgate.net

Table 2: Typical Components of a Sonogashira Coupling Reaction

Component Examples Function Reference
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(OAc)₂] Primary catalyst for the cross-coupling cycle. beilstein-journals.orglibretexts.org
Copper(I) Co-catalyst Copper(I) iodide (CuI) Activates the terminal alkyne by forming a copper acetylide. beilstein-journals.orglibretexts.org
Ligand Triphenylphosphine (PPh₃), SPhos, XPhos Stabilizes and activates the palladium catalyst. beilstein-journals.org
Base Triethylamine (Et₃N), Pyrrolidine, TBAF Neutralizes the hydrogen halide byproduct and facilitates catalyst regeneration. beilstein-journals.orgwikipedia.org
Substrates Terminal Alkyne (e.g., 3-butyn-1-ol) & Aryl Halide (e.g., 1-bromonaphthalene) The reacting partners to be joined. beilstein-journals.orgwikipedia.org
Copper-Catalyzed Cross-Coupling Methods, including the Cadiot-Chodkiewicz Reaction

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly for the synthesis of diynes. The Cadiot-Chodkiewicz coupling, a classic example, involves the reaction of a terminal alkyne with a haloalkyne in the presence of a copper(I) salt and a base. walisongo.ac.id This reaction proceeds selectively to form a single unsymmetrical diyne product. walisongo.ac.id The mechanism involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This intermediate then undergoes oxidative addition and reductive elimination with the haloalkyne to forge the new carbon-carbon bond. walisongo.ac.id

For the synthesis of 3-Butyn-1-ol, 4-(1-naphthalenyl)-, a plausible Cadiot-Chodkiewicz approach would involve the coupling of 1-ethynylnaphthalene (B95080) with a protected 3-halo-1-propanol derivative. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide, in the presence of an amine base. walisongo.ac.id To prevent unwanted side reactions, the reaction is often carried out under an inert atmosphere, although recent advancements have introduced air-tolerant conditions using reducing agents like sodium ascorbate (B8700270) to maintain the active Cu(I) state. libretexts.org

Another prominent copper-catalyzed method is the Sonogashira coupling, which utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing our target molecule, this would involve the reaction of 1-iodonaphthalene with 3-butyn-1-ol. The reaction is typically carried out at room temperature in the presence of a base, such as an amine, which also serves as the solvent. walisongo.ac.idwikipedia.org The choice of halide on the naphthalene (B1677914) ring can influence reactivity, with iodides being more reactive than bromides. wikipedia.org

A general representation of a Sonogashira coupling to form an arylalkyne is shown below:


Table 1: Illustrative Conditions for Sonogashira Coupling

EntryAryl HalideAlkyneCatalyst SystemBaseSolventYield
14-Iodoanisole3-Ethyl-1-pentyn-3-ol(PPh₃)₂PdCl₂-[TBP][4EtOV]81% researchgate.net
23-IodopyridinePhenylacetylene(PPh₃)₂PdCl₂-[TBP][4EtOV]75% researchgate.net
3IodobenzenePhenylacetylene(PPh₃)₂PdCl₂-[TBP][4EtOV]85% researchgate.net
Gold-Catalyzed Arylation Pathways

Gold catalysis has emerged as a powerful tool for various organic transformations, including the arylation of alkynes. Gold catalysts can activate alkynes towards nucleophilic attack, facilitating the formation of new carbon-carbon bonds under mild conditions. One potential pathway for the synthesis of 3-Butyn-1-ol, 4-(1-naphthalenyl)- involves the gold-catalyzed reaction of an appropriate alkyne with a naphthalenyl-based arylating agent.

For instance, gold-catalyzed four-component reactions have been developed that can achieve the oxo-arylfluorination or oxo-arylalkenylation of internal alkynes. nih.gov These reactions proceed via an Au(I)/Au(III) redox cycle, often using an oxidant like Selectfluor. nih.gov While not a direct synthesis of the target compound, this methodology highlights the potential of gold catalysis in functionalizing alkynes with aryl groups.

A general procedure for a gold-catalyzed oxo-arylfluorination of an alkyne involves reacting the alkyne with an arylboronic acid and Selectfluor in the presence of a gold catalyst, such as (4-CF₃Ph)₃PAuCl, in acetonitrile (B52724) at an elevated temperature. nih.gov

Organometallic Addition Reactions for Aryl-Alkynyl Linkages

Organometallic reagents, particularly Grignard reagents, are fundamental in organic synthesis for forming carbon-carbon bonds. The addition of a naphthalenyl Grignard reagent to an appropriate electrophilic alkyne precursor represents a viable route to 3-Butyn-1-ol, 4-(1-naphthalenyl)-.

A plausible strategy involves the preparation of 1-naphthalenylmagnesium bromide from 1-bromonaphthalene and magnesium metal. This Grignard reagent can then react with a suitable electrophile containing the butynol framework. For example, reaction with propargyl alcohol derivatives could potentially lead to the desired product. The addition of Grignard reagents to the internal carbon of propargyl alcohols has been reported, although yields can sometimes be modest. chemspider.com The reaction is believed to proceed through a magnesium chelate intermediate. uottawa.ca

The general scheme for the addition of a Grignard reagent to a carbonyl compound, a related transformation, involves nucleophilic attack of the organometallic on the electrophilic carbonyl carbon, followed by protonation to yield the alcohol. rsc.orgmdpi.com In the case of alkyne additions, the regioselectivity of the Grignard attack is a critical factor.

Direct Arylation and Electrophilic Substitution Pathways on Alkyne Precursors

Direct C-H arylation is an atom-economical strategy that avoids the pre-functionalization of starting materials. In the context of synthesizing 3-Butyn-1-ol, 4-(1-naphthalenyl)-, this would ideally involve the direct coupling of naphthalene with 3-butyn-1-ol. Palladium-catalyzed direct arylation of arenes has seen significant progress, though achieving regioselectivity on a molecule like naphthalene can be challenging. rsc.org The use of directing groups on the naphthalene substrate can control the position of arylation. rsc.org

Electrophilic substitution on an alkyne precursor is another potential route. However, the direct electrophilic attack on an unactivated alkyne is generally difficult. More commonly, the alkyne is part of a more complex transformation.

Regioselective and Stereoselective Synthesis Considerations in Arylalkynol Formation

The synthesis of a specific isomer of an arylalkynol requires careful control over regioselectivity and, if a chiral center is present, stereoselectivity.

Regioselectivity is crucial when using substituted naphthalenes or when the alkyne precursor has multiple reactive sites. For instance, in the Sonogashira coupling of a dihalonaphthalene, the reaction can be directed to a specific position based on the differing reactivity of the carbon-halogen bonds (I > Br > Cl). wikipedia.org Palladium-catalyzed reactions on 1,2,3-triiodobenzene (B3054506) have shown high regioselectivity for coupling at the less sterically hindered terminal positions. thieme-connect.de

Stereoselectivity becomes important if a chiral center is introduced during the synthesis. For the target molecule, 3-Butyn-1-ol, 4-(1-naphthalenyl)-, the carbon bearing the hydroxyl group is not a stereocenter. However, related chiral propargyl derivatives can be synthesized stereoselectively. For example, the stereoselective synthesis of chiral β-naphthyl-β-sulfanyl ketones has been achieved via an enantioselective sulfa-Michael reaction using a bifunctional cinchona/sulfonamide organocatalyst. chemspider.com The development of stereoselective methods for creating topologically chiral catenanes also highlights the advanced strategies available for controlling molecular geometry. nih.gov Introducing stereoselectivity into a synthesis often involves using chiral catalysts or auxiliaries to influence the formation of one stereoisomer over another. youtube.com

Multicomponent Reaction Strategies for Naphthalenyl Alkynols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. rsc.orgnih.gov For the synthesis of naphthalenyl alkynols, an MCR could potentially assemble the target structure in a convergent manner.

A variety of MCRs involving alkynes have been developed. For instance, the A³ (amine-alkyne-aldehyde) coupling is a well-known MCR for the synthesis of propargylamines. wikipedia.org While this doesn't directly yield an alkynol, the use of formaldehyde surrogates in such reactions demonstrates the versatility of this approach. wikipedia.orgnih.gov Gold-catalyzed four-component reactions that functionalize alkynes have also been reported, showcasing the potential for MCRs to build complex structures around an alkyne core. nih.gov

A hypothetical MCR for the synthesis of a naphthalenyl alkynol could involve the reaction of 1-naphthaldehyde, an alkyne, and a formaldehyde equivalent. The development of such a reaction would provide a highly efficient route to the target compound and its derivatives.


Chemical Reactivity and Transformation Mechanisms of 3 Butyn 1 Ol, 4 1 Naphthalenyl

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is characterized by its acidic proton and the high electron density of the carbon-carbon triple bond, making it susceptible to a variety of transformations.

Hydration and Hydrohalogenation Pathways

The addition of water (hydration) or hydrogen halides (hydrohalogenation) to the terminal alkyne of 3-Butyn-1-ol (B147353), 4-(1-naphthalenyl)- follows established electrophilic addition mechanisms.

Hydration : In the presence of a mercury(II) salt catalyst in an acidic aqueous medium, the hydration of the alkyne is expected to follow Markovnikov's rule. This process involves the initial formation of an enol intermediate which then rapidly tautomerizes to the more stable ketone. For the parent compound, 3-butyn-1-ol, this would yield 4-hydroxy-2-butanone.

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond also adheres to Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the internal carbon. The reaction can proceed further with the addition of a second equivalent of HX to the resulting vinylic halide, yielding a geminal dihalide. The parent compound, 3-butyn-1-ol, is known to be used in the preparation of Markovnikov addition products sigmaaldrich.com.

ReactionReagentsExpected Major Product (for parent 3-butyn-1-ol)
HydrationH₂O, H₂SO₄, HgSO₄4-Hydroxy-2-butanone
Hydrobromination (1 eq.)HBr3-Bromo-3-buten-1-ol
Hydrobromination (2 eq.)HBr (excess)3,3-Dibromobutan-1-ol

Click Chemistry Applications, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality makes 3-Butyn-1-ol, 4-(1-naphthalenyl)- an ideal substrate for "click chemistry," a class of reactions known for their reliability and specificity. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.org

This reaction joins the terminal alkyne with an azide-containing molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org The process is highly efficient, occurs under mild conditions, and is tolerant of a wide array of other functional groups. nih.gov The parent molecule, 3-butyn-1-ol, is explicitly identified as a click chemistry reagent that readily undergoes CuAAC. medchemexpress.com The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.gov

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The CuAAC reaction is a specific example of a broader class of reactions known as [3+2] cycloadditions, also called 1,3-dipolar cycloadditions. wikipedia.org In these reactions, a 1,3-dipole (like an azide) reacts with a dipolarophile (the alkyne) to form a five-membered ring. While the uncatalyzed thermal Huisgen cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the use of a copper catalyst makes the reaction regiospecific for the 1,4-isomer. nih.govwikipedia.org Research on related systems demonstrates the use of [3+2] cycloadditions between azides and alkynes to construct complex scaffolds, such as energetic polymers. researchgate.net

Metalation of Terminal Alkynes (e.g., by Zn(II) species)

The proton on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form an acetylide anion. This metalation is a key step in many synthetic applications of terminal alkynes.

Grignard Reagent Formation : Strong bases like Grignard reagents (e.g., ethylmagnesium bromide) can deprotonate the alkyne. orgsyn.org This is a common first step for reactions involving the functionalization of the terminal carbon. A known synthesis of 3-butyn-1-ol itself involves the reaction of monoethynyl magnesium chloride with ethylene (B1197577) oxide. google.com

Other Metal Acetylides : Other metal species can also be used. For instance, 3-butyn-1-ol has been shown to react with zinc diacetate in a process that likely involves the formation of a zinc acetylide intermediate. lookchem.com

Semihydrogenation to Alkene Derivatives

The triple bond can be selectively reduced to a double bond (semihydrogenation) to yield either the cis (Z) or trans (E) alkene, depending on the reaction conditions.

(Z)-Alkene Formation : Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on barium sulfate, treated with quinoline), selectively produces the cis or (Z)-alkene. orgsyn.org This method is effective for the parent compound's derivatives. orgsyn.org The selective catalytic hydrogenation of 3-butyn-1-ol is a known route to produce 3-buten-1-ol. google.com

(E)-Alkene Formation : To obtain the trans or (E)-alkene, a dissolving metal reduction, such as using sodium metal in liquid ammonia (B1221849), is typically employed.

ReactionCatalyst/ReagentsExpected Product Stereochemistry
Catalytic HydrogenationH₂, Lindlar's Catalyst (Pd/BaSO₄, quinoline)cis-(Z)-alkene
Dissolving Metal ReductionNa, NH₃ (l)trans-(E)-alkene

Reactivity of the 1-Naphthalenyl Moiety

The 1-naphthalenyl group in 3-Butyn-1-ol, 4-(1-naphthalenyl)- is an electron-rich aromatic system that readily undergoes electrophilic substitution and can be functionalized through metal-mediated processes.

Electrophilic Aromatic Substitution Patterns

Naphthalene (B1677914) is more reactive towards electrophilic aromatic substitution than benzene (B151609). Substitution on a monosubstituted naphthalene, such as the title compound, can lead to several isomeric products. The 4-(but-3-yn-1-ol) substituent is an alkyl group, which is generally considered to be an activating and ortho, para-directing group in electrophilic aromatic substitution. wikipedia.orglibretexts.organr.fr In the case of a 1-substituted naphthalene, the "ortho" positions are C2 and C8, and the "para" position is C4.

Therefore, electrophilic attack is generally favored at the C2, C4, and C8 positions of the naphthalene ring. The precise product distribution is influenced by a combination of electronic and steric factors. For many electrophilic substitutions on 1-alkylnaphthalenes, the major product is the 4-substituted isomer, as the C4 position is electronically activated and sterically accessible. The C2 and C8 positions are also activated, but may be more sterically hindered.

For example, in Friedel-Crafts acylation of naphthalene, the ratio of α- to β-substitution can be influenced by the reaction conditions, such as the solvent and temperature. rsc.org For 1-alkylnaphthalenes, acylation typically occurs at the C4 position.

Electrophilic Reaction Typical Reagents Predicted Major Product(s) (Position of Substitution)
NitrationHNO₃, H₂SO₄4-Nitro-1-(4-hydroxybut-1-ynyl)naphthalene
HalogenationBr₂, FeBr₃4-Bromo-1-(4-hydroxybut-1-ynyl)naphthalene
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-1-(4-hydroxybut-1-ynyl)naphthalene
SulfonationH₂SO₄4-(4-Hydroxybut-1-ynyl)naphthalene-1-sulfonic acid
Note: The predicted major products are based on the general directing effects of an alkyl group on a naphthalene ring. Actual product distributions may vary.

Metal-Mediated Functionalization of Aromatic Systems

The C-H bonds of the naphthalene ring can be directly functionalized using transition metal catalysts. nih.gov These methods offer alternative strategies for introducing new functional groups with high regioselectivity, often guided by a directing group. While the hydroxyl group in the side chain of 3-Butyn-1-ol, 4-(1-naphthalenyl)- could potentially act as a directing group, many C-H functionalization reactions on naphthalenes utilize other, more strongly coordinating directing groups.

For instance, palladium-catalyzed reactions have been used for the C8-arylation of 1-amidonaphthalenes. organic-chemistry.org Rhodium researchgate.netrsc.orgedubirdie.com and iridium rsc.org catalysts have also been employed for the C-H functionalization of naphthalene derivatives, including acylmethylation and amidation, often directed by a strategically placed group. rsc.org Gold-catalyzed carbene transfer reactions can also lead to the functionalization of naphthalene through either C-H insertion or cyclopropanation. nih.govd-nb.info

Furthermore, palladium-catalyzed dearomative difunctionalization reactions of naphthalenes have been developed, where the naphthalene acts as a masked conjugated diene. masterorganicchemistry.comresearchgate.net These reactions can lead to the formation of spirocyclic compounds with high diastereoselectivity. researchgate.net

Pericyclic Reactions and Molecular Rearrangements Involving Multiple Functional Groups (e.g., sigmatropic shifts)

The combination of the alkyne and the naphthalene ring in 3-Butyn-1-ol, 4-(1-naphthalenyl)- allows for the possibility of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

One such potential reaction is a rsc.orgrsc.org-sigmatropic rearrangement, such as the Claisen rearrangement, of a derivative of the title compound. For example, if the alcohol is converted to a propargyl ether of a phenol, a thermal or Lewis acid-catalyzed Claisen rearrangement can occur. researchgate.netrsc.orgrsc.org Specifically for naphthyl propargyl ethers, thermal para-Claisen rearrangement has been observed, leading to para-propargylation upon rearomatization. researchgate.netrsc.org This process involves two sequential rsc.orgrsc.org-sigmatropic rearrangements. researchgate.net

The naphthalene ring itself can participate as a diene in Diels-Alder reactions, although this generally requires harsh conditions or highly activated dienophiles due to the aromatic stabilization energy that must be overcome. kpfu.rursc.orgwikipedia.orgmnstate.edufrancis-press.commasterorganicchemistry.comlibretexts.org The reaction of naphthalene with dienophiles like N-phenylmaleimide can be catalyzed by Lewis acids such as gallium chloride. kpfu.rursc.org The presence of the butynol (B8639501) substituent on the naphthalene ring would likely influence the dienophilic reactivity and regioselectivity of such a cycloaddition.

Catalytic Transformations of 3-Butyn-1-ol, 4-(1-naphthalenyl)-

Catalysis plays a pivotal role in unlocking the synthetic potential of 3-Butyn-1-ol, 4-(1-naphthalenyl)- and related compounds, enabling selective and efficient transformations that are otherwise challenging to achieve.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the transformation of 4-aryl-3-butyn-1-ols. Gold catalysts, in particular, have been shown to be effective in mediating complex cyclization cascades. For instance, gold-catalyzed oxidative arylation of 3-butyn-1-ols with nitrones can lead to the formation of fused indole (B1671886) structures. In a relevant study, the reaction of 3-butyn-1-ols with nitrones in the presence of a gold catalyst resulted in the synthesis of tetrahydropyrano[4,3-b]indoles. This transformation is believed to proceed through a princeton.eduprinceton.edu-sigmatropic rearrangement of an intermediate alkenyl gold species, leading to an oxoarylation process. researchgate.net

Catalyst SystemReactantsProductKey Transformation
Gold(I) catalyst4-Aryl-3-butyn-1-ol, NitroneTetrahydropyrano[4,3-b]indole derivativeOxidative Arylation and Cyclization

This data is based on the reactivity of analogous 3-butyn-1-ols and is presented as a potential transformation for 3-Butyn-1-ol, 4-(1-naphthalenyl)-.

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, provides advantages in terms of catalyst recovery and reuse. A key application for compounds like 3-Butyn-1-ol, 4-(1-naphthalenyl)- is the selective hydrogenation of the alkyne moiety. Using a palladium-based heterogeneous catalyst, the triple bond can be selectively reduced to a double bond, yielding the corresponding alkene, or fully saturated to the alkane. The selectivity of this process is highly dependent on the catalyst, support, and reaction conditions. For example, palladium nanocatalysts supported on magnetic materials have been utilized for the selective semi-hydrogenation of alkynes to alkenes. researchgate.net

Catalyst SystemReactantProductKey Transformation
Palladium on Barium Sulfate (Lindlar's Catalyst)4-Aryl-3-butyn-1-ol(Z)-4-Aryl-3-buten-1-olSelective semi-hydrogenation
Palladium on Carbon4-Aryl-3-butyn-1-ol4-Aryl-butan-1-olFull hydrogenation

This data is generalized from selective hydrogenation principles of alkynes and is applicable to 3-Butyn-1-ol, 4-(1-naphthalenyl)-.

Asymmetric catalysis is crucial for the synthesis of chiral molecules, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. While specific examples for 3-Butyn-1-ol, 4-(1-naphthalenyl)- are scarce, the principles of asymmetric catalysis can be applied to its functional groups. For instance, the hydroxyl group could be a directing group in an asymmetric epoxidation of the double bond (if the alkyne is first semi-hydrogenated), or the alkyne itself could undergo asymmetric addition reactions. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. youtube.com For example, chiral amines can catalyze the enantioselective conjugate addition to α,β-unsaturated aldehydes, a transformation that could be applied to derivatives of 3-Butyn-1-ol, 4-(1-naphthalenyl)-. princeton.edu

Catalyst TypePotential TransformationPotential Chiral Product
Chiral Lewis AcidAsymmetric AlkynylationEnantioenriched Propargyl Alcohols
Chiral OrganocatalystAsymmetric Michael Addition (on a derivative)Enantioenriched γ-Butenolide derivative

This table outlines potential asymmetric transformations based on general principles of asymmetric catalysis.

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. Iron-catalyzed reactions often proceed through radical pathways and can be used to construct complex molecular architectures. While no direct iron-catalyzed cyclizations of 3-Butyn-1-ol, 4-(1-naphthalenyl)- have been reported, related studies on diaryldiyn-3-ones demonstrate the potential of iron catalysis in cascade cyclizations to form polycyclic aromatic compounds. researchgate.net An iron-catalyzed intramolecular cyclization of a suitably functionalized derivative of 3-Butyn-1-ol, 4-(1-naphthalenyl)- could potentially lead to the formation of novel carbocyclic or heterocyclic systems.

Catalyst SystemReactant TypeProduct TypeKey Transformation
Iron salt (e.g., FeCl3)Diyn-oneBenzo[b]fluorenone derivativeCascade Radical Cyclization

This data is based on the reactivity of analogous diyn-ones and suggests a potential transformation for derivatives of 3-Butyn-1-ol, 4-(1-naphthalenyl)-.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, a complete structural assignment of 3-Butyn-1-ol (B147353), 4-(1-naphthalenyl)- can be achieved.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Butyn-1-ol, 4-(1-naphthalenyl)- is expected to exhibit distinct signals corresponding to the various protons in the molecule. Based on the analysis of related structures like 3-butyn-1-ol and 4-phenyl-3-butyn-1-ol, the predicted chemical shifts (δ) are as follows:

Naphthalenyl Protons: A complex multiplet pattern is anticipated in the aromatic region, typically between 7.0 and 8.5 ppm, corresponding to the seven protons of the naphthalene (B1677914) ring system. The exact shifts and coupling patterns would require detailed analysis of a high-resolution spectrum.

Hydroxymethyl Protons (-CH₂OH): A triplet is expected for the methylene (B1212753) group adjacent to the hydroxyl group, likely appearing in the range of 3.7-3.9 ppm. This signal would be coupled to the adjacent methylene group.

Propargylic Methylene Protons (-C≡C-CH₂-): Another triplet is predicted for the methylene group adjacent to the alkyne, expected to be in the range of 2.5-2.8 ppm, coupled with the hydroxymethyl protons.

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton, the chemical shift of which is variable and dependent on concentration and solvent, but typically appears between 1.5 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Butyn-1-ol, 4-(1-naphthalenyl)-

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Naphthalenyl-H7.0 - 8.5Multiplet
-CH₂OH3.7 - 3.9Triplet
-C≡C-CH₂-2.5 - 2.8Triplet
-OH1.5 - 2.5Broad Singlet

Note: These are predicted values based on analogous structures.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Butyn-1-ol, 4-(1-naphthalenyl)-, distinct signals are expected for each unique carbon atom.

Naphthalenyl Carbons: Multiple signals are expected in the aromatic region (120-140 ppm) corresponding to the ten carbon atoms of the naphthalene ring. The quaternary carbons at the ring fusion and the point of attachment to the butynyl chain will have distinct chemical shifts.

Alkynyl Carbons (-C≡C-): Two quaternary carbon signals are predicted for the alkyne group, typically in the range of 80-95 ppm.

Hydroxymethyl Carbon (-CH₂OH): The carbon of the methylene group attached to the hydroxyl group is expected around 60-65 ppm.

Propargylic Methylene Carbon (-C≡C-CH₂-): The methylene carbon adjacent to the alkyne is predicted to appear at a lower field, around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Butyn-1-ol, 4-(1-naphthalenyl)-

CarbonPredicted Chemical Shift (δ, ppm)
Naphthalenyl-C120 - 140
-C ≡C-80 - 95
-C≡C -80 - 95
-C H₂OH60 - 65
-C≡C-C H₂-20 - 25

Note: These are predicted values based on analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the connectivity of the atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For 3-Butyn-1-ol, 4-(1-naphthalenyl)-, a cross-peak would be expected between the signals of the -CH₂OH and -C≡C-CH₂- protons, confirming their adjacent positions. It would also reveal the coupling network within the naphthalenyl proton system. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the proton signal at ~3.8 ppm to the carbon signal at ~61 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the propargylic methylene protons to the alkynyl carbons and the carbons of the naphthalene ring, confirming the connection between the butynol (B8639501) chain and the naphthyl group. researchgate.netyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-Butyn-1-ol, 4-(1-naphthalenyl)- is expected to show characteristic absorption bands. Data from the parent compound, 3-butyn-1-ol, shows key absorbances that would also be present in the target molecule. chemicalbook.comnist.gov

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

C-H Stretch (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the naphthalenyl ring.

C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ are expected for the C-H stretching of the methylene groups.

C≡C Stretch: A weak to medium intensity absorption band is predicted in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch. The substitution at one end of the alkyne may influence the intensity of this peak.

C=C Stretch (Aromatic): Several peaks in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene ring.

C-O Stretch: A strong absorption band is expected in the 1000-1260 cm⁻¹ range corresponding to the stretching vibration of the C-O single bond.

Table 3: Predicted IR Absorption Bands for 3-Butyn-1-ol, 4-(1-naphthalenyl)-

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (aromatic)> 3000
C-H (aliphatic)2850 - 3000
C≡C (alkyne)2100 - 2260
C=C (aromatic)1400 - 1600
C-O (alcohol)1000 - 1260

Note: These are predicted values based on characteristic group frequencies and data from analogous structures.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can further aid in its structural elucidation. For 3-Butyn-1-ol, 4-(1-naphthalenyl)- (C₁₄H₁₂O), the expected exact mass is approximately 196.0888 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at this m/z value.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Leading to a fragment at [M-17]⁺.

Loss of water (H₂O): Resulting in a fragment at [M-18]⁺.

Cleavage of the C-C bond adjacent to the oxygen: This could lead to the loss of a CH₂OH group, resulting in a fragment at [M-31]⁺.

Formation of a tropylium-like cation or other stabilized carbocations involving the naphthalenyl group.

Analysis of the isotopic pattern of the molecular ion peak would also confirm the elemental composition of the molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Species (if applicable to chiral derivatives)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net While 3-Butyn-1-ol, 4-(1-naphthalenyl)- itself is not chiral, the introduction of a stereocenter, for example by substitution at one of the methylene groups or by creating a chiral axis due to restricted rotation, would result in chiral derivatives.

For such chiral derivatives, VCD spectroscopy would be a powerful tool for determining the absolute configuration. researchgate.net The VCD spectrum provides a fingerprint of the molecule's three-dimensional structure, and by comparing the experimental spectrum with quantum chemical calculations, the absolute stereochemistry can be unambiguously assigned. nih.govresearchgate.net Studies on the related chiral molecule, (S)-(-)-3-butyn-2-ol, have demonstrated the sensitivity of VCD to conformational changes and intermolecular interactions, such as hydrogen bonding. researchgate.net This highlights the potential of VCD in the detailed stereochemical analysis of chiral derivatives of 3-Butyn-1-ol, 4-(1-naphthalenyl)-. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are indispensable tools for the assessment of purity and the analysis of mixtures containing 4-(1-naphthalenyl)-3-butyn-1-ol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for separating this compound from starting materials, byproducts, and other impurities that may arise during its synthesis. The choice between HPLC and GC is contingent on the volatility and thermal stability of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds like 4-(1-naphthalenyl)-3-butyn-1-ol. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Detailed Research Findings:

Detection is commonly achieved using a UV-Vis detector, as the naphthalene moiety of the compound is expected to be strongly UV-active. The wavelength of maximum absorbance (λmax) for the naphthalene chromophore would be selected for monitoring to ensure high sensitivity.

Hypothetical HPLC Parameters for Purity Analysis:

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is a powerful technique for purity assessment. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

Detailed Research Findings:

Specific GC methods for 4-(1-naphthalenyl)-3-butyn-1-ol are not prominently documented in scientific literature. However, a standard approach would involve a high-temperature capillary column coated with a non-polar or mid-polar stationary phase, such as a polysiloxane-based polymer (e.g., 5% phenyl-methylpolysiloxane). The oven temperature would be programmed to ramp up to facilitate the elution of compounds with different boiling points.

Prior to GC analysis, derivatization of the hydroxyl group of 4-(1-naphthalenyl)-3-butyn-1-ol, for instance, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve its volatility and thermal stability, leading to better peak shape and resolution. Detection is typically performed using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of fragmented ions.

Hypothetical GC Parameters for Purity Analysis:

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL

Theoretical and Computational Chemistry Studies of 3 Butyn 1 Ol, 4 1 Naphthalenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of a molecule. For 3-Butyn-1-ol (B147353), 4-(1-naphthalenyl)-, methods like Density Functional Theory (DFT) would be employed to determine key electronic descriptors.

Key Research Findings would include:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap typically suggests higher reactivity.

Electron Density Distribution: Mapping the electron density surface would reveal the electrophilic and nucleophilic sites within the molecule. The electron-rich naphthalene (B1677914) ring and the hydroxyl group, along with the electron-deficient alkyne terminus, would be key areas of interest.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. This is crucial for understanding how the molecule interacts with other reagents.

Table 1: Hypothetical Electronic Properties of 3-Butyn-1-ol, 4-(1-naphthalenyl)- Calculated using DFT

PropertyPredicted ValueSignificance
HOMO Energy-Indicates the electron-donating ability.
LUMO Energy-Indicates the electron-accepting ability.
HOMO-LUMO Gap-Correlates with chemical reactivity and stability.
Dipole Moment-Provides insight into the molecule's polarity.

Conformational Analysis and Energy Landscapes Mapping

The three-dimensional structure of 3-Butyn-1-ol, 4-(1-naphthalenyl)- is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different energy level. Conformational analysis is essential for identifying the most stable (lowest energy) structures.

Key Research Findings would include:

Potential Energy Surface (PES) Scanning: A systematic scan of the dihedral angles, particularly around the C-C bond connecting the naphthalene ring to the butynol (B8639501) chain, would be performed to map the potential energy surface.

Identification of Stable Conformers: This analysis would identify the global minimum energy conformer and other low-energy local minima. The relative energies and Boltzmann populations of these conformers at different temperatures would be calculated.

Geometric Parameters: The bond lengths, bond angles, and dihedral angles of the most stable conformers would be determined, providing a detailed picture of the molecule's preferred geometry.

Reaction Pathway Elucidation and Transition State Modeling

Understanding the mechanisms of reactions involving 3-Butyn-1-ol, 4-(1-naphthalenyl)- requires the elucidation of reaction pathways and the characterization of transition states.

Key Research Findings would include:

Transition State Searching: For a given reaction, computational methods would be used to locate the transition state structure, which is the highest energy point along the reaction coordinate.

Activation Energy Barrier Calculation: The energy difference between the reactants and the transition state determines the activation energy barrier. A lower barrier indicates a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations would be used to study the behavior of 3-Butyn-1-ol, 4-(1-naphthalenyl)- over time, particularly its interactions with other molecules and its behavior in different solvents.

Key Research Findings would include:

Solvation Effects: MD simulations can model how solvent molecules arrange around the solute and how this affects its conformation and reactivity. The choice of solvent can significantly influence reaction outcomes.

Intermolecular Interactions: These simulations can provide detailed insights into the non-covalent interactions, such as hydrogen bonding (involving the hydroxyl group) and π-π stacking (involving the naphthalene ring), that govern the molecule's aggregation and interaction with biological targets.

Dynamical Properties: Properties such as diffusion coefficients and radial distribution functions can be calculated to understand the molecule's movement and local structure within a condensed phase.

Utilization As a Synthetic Intermediate in Complex Organic Synthesis

Precursor for Diverse Heterocyclic Compound Synthesis

The dual reactivity of 4-(1-naphthalenyl)-3-butyn-1-ol, stemming from its hydroxyl and terminal alkyne groups, renders it an excellent starting material for the synthesis of a variety of heterocyclic compounds. The naphthalene (B1677914) moiety provides a sterically bulky and electronically distinct substituent that can influence reaction pathways and molecular properties.

One primary application involves intramolecular cyclization reactions. The hydroxyl group can act as an internal nucleophile, attacking the activated alkyne. For instance, in the presence of a suitable catalyst, such as a palladium or gold complex, the compound can undergo cyclization to form substituted furans or other oxygen-containing heterocycles. The reaction proceeds through the activation of the carbon-carbon triple bond, followed by the nucleophilic attack of the alcohol.

Furthermore, this building block is utilized in multicomponent reactions to generate complex heterocyclic structures in a single step. For example, it can react with hydrazines to form pyrazoline derivatives. bohrium.com The initial reaction of the alkyne can be followed by condensation involving the hydroxyl group, leading to fused ring systems. The synthesis of ethyl 4-(3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzoate showcases how the core structure derived from a naphthalenyl-alkyne precursor can be incorporated into more complex pyrazoline systems. bohrium.com

Building Block for Polyfunctionalized Alkenes and Alkynes

The terminal alkyne of 4-(1-naphthalenyl)-3-butyn-1-ol is a key functional group for elaborating the carbon skeleton to produce polyfunctionalized alkenes and alkynes. This is primarily achieved through well-established alkyne coupling reactions and stereoselective reduction methods.

Alkyne Coupling Reactions:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne with aryl or vinyl halides. This method is highly efficient for creating extended π-conjugated systems incorporating the naphthalenyl group.

Glaser-Hay Coupling: The oxidative homocoupling of the terminal alkyne yields a symmetrical 1,3-diyne, specifically 1,6-di(naphthalen-1-yl)hexa-1,5-diyne-3,4-diol. These diynes are important precursors for conjugated polymers and macrocycles.

Stereoselective Reductions: The alkyne can be selectively reduced to either a (Z)- or (E)-alkene, providing access to stereochemically defined olefinic building blocks.

Lindlar Catalysis: Hydrogenation of the alkyne over a poisoned palladium catalyst, such as Lindlar's catalyst, results in the formation of the corresponding (Z)-alkene, 4-(1-naphthalenyl)but-3-en-1-ol, with high stereoselectivity.

Dissolving Metal Reduction: Reduction using sodium in liquid ammonia (B1221849) typically affords the thermodynamically more stable (E)-alkene.

These transformations yield alkenes and alkynes with preserved hydroxyl functionality, which can be used for subsequent synthetic modifications, making 4-(1-naphthalenyl)-3-butyn-1-ol a versatile node for creating molecular complexity.

Role in Total Synthesis of Natural Products and Alkaloids

While specific examples detailing the use of 4-(1-naphthalenyl)-3-butyn-1-ol in the total synthesis of natural products are not extensively documented, its structural motifs are present in various natural compounds. Aryl-substituted butynol (B8639501) frameworks are key components in polyketide and alkaloid structures. The strategic importance of such a building block lies in its ability to introduce a naphthalene ring, a common feature in many biologically active natural products, alongside a flexible four-carbon chain that can be readily cyclized or functionalized.

The general strategy would involve using the butynol derivative as a fragment in a convergent synthesis. For example, the alkyne could be used in a C-C bond-forming reaction to connect with another complex fragment, and the hydroxyl group could be used to form an ester or ether linkage, or be oxidized to an aldehyde or carboxylic acid for further elaboration. The naphthalene ring itself is a key pharmacophore in compounds such as the naphthoquinone antibiotics.

Scaffolding for Advanced Materials Science Applications

The rigid and planar structure of the naphthalene group, combined with the linear geometry of the alkyne, makes 4-(1-naphthalenyl)-3-butyn-1-ol an attractive scaffold for materials science. The extended π-system of the naphthalene ring is conducive to creating materials with interesting photophysical and electronic properties.

Derivatives of this compound are investigated for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The naphthalenyl-alkyne structure can be incorporated into larger conjugated molecules that serve as emissive or charge-transport layers in OLED devices.

Molecular Wires: Polymerization of the alkyne function can lead to conjugated polymers with a repeating naphthalenyl unit, which are studied for their potential as molecular wires due to their ability to conduct electrical charge.

Fluorescent Sensors: The fluorescence properties of the naphthalene ring are sensitive to its chemical environment. By functionalizing the hydroxyl group with a receptor unit, it is possible to design chemosensors where binding of an analyte causes a detectable change in the fluorescence emission. Theoretical studies on related naphthyl-substituted pyrazolines suggest their potential as efficient electron and hole transport materials, highlighting the value of the naphthalene core in designing electro-active materials. bohrium.com

Derivatization and Functionalization Strategies of 3 Butyn 1 Ol, 4 1 Naphthalenyl

Modifications of the Hydroxyl Group for Diverse Chemical Applications

The primary hydroxyl group in 3-Butyn-1-ol (B147353), 4-(1-naphthalenyl)- is a prime site for modification, enabling the introduction of various functionalities that can dramatically alter the molecule's physical and chemical properties.

Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This transformation is fundamental in creating derivatives with altered polarity and potential biological activity. For instance, reaction with acetyl chloride would yield 4-(1-naphthalenyl)but-3-yn-1-yl acetate (B1210297).

Etherification: Formation of ethers is another common modification. Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(1-naphthalenyl)-3-butynal, using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC). Further oxidation with stronger agents like potassium permanganate (B83412) would yield the carboxylic acid, 4-(1-naphthalenyl)-3-butynoic acid. These oxidized products serve as key intermediates for further synthetic elaborations.

Table 1: Examples of Hydroxyl Group Modifications

Reagent Product Functional Group Transformation
Acetyl chloride 4-(1-naphthalenyl)but-3-yn-1-yl acetate Alcohol to Ester
Sodium hydride, Methyl iodide 1-(4-methoxybut-1-yn-1-yl)naphthalene Alcohol to Ether
Pyridinium chlorochromate (PCC) 4-(1-naphthalenyl)-3-butynal Primary alcohol to Aldehyde

Functionalization of the Alkyne Moiety for Extended Conjugation or Cyclization

The terminal alkyne is a highly versatile functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides is a powerful tool for extending the conjugated system of the molecule. For example, coupling with an aryl iodide would introduce an additional aromatic ring, leading to a more complex and potentially photoactive molecule.

Click Chemistry: The alkyne can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides to form 1,2,3-triazoles. This highly efficient and regioselective reaction is widely used in drug discovery and materials science for linking different molecular fragments. medchemexpress.com

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of a ketone or an aldehyde, respectively. For instance, hydration catalyzed by a mercury(II) salt in aqueous acid would yield 4-(1-naphthalenyl)butan-2-one.

Cyclization Reactions: The alkyne functionality can participate in various intramolecular cyclization reactions, particularly when other reactive groups are present in the molecule. For instance, transition metal-catalyzed cyclization reactions can be employed to construct new ring systems. acs.org

Table 2: Functionalization Reactions of the Alkyne Moiety

Reaction Reagents Product Type
Sonogashira Coupling Aryl halide, Pd catalyst, Cu(I) co-catalyst, base Aryl-substituted alkyne
CuAAC ("Click Chemistry") Organic azide, Cu(I) catalyst 1,2,3-Triazole
Hydration (Markovnikov) H₂SO₄, H₂O, HgSO₄ Ketone

Introduction of Additional Functionalities onto the Naphthalenyl Ring for Expanded Chemical Space

The naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents.

Nitration and Halogenation: The naphthalene ring can be nitrated using a mixture of nitric and sulfuric acids, or halogenated with reagents like bromine in the presence of a Lewis acid. youtube.com Electrophilic attack on naphthalene preferentially occurs at the α-position (C1 or C4) due to the greater stability of the resulting carbocation intermediate. wordpress.comlibretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the naphthalene ring using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. wordpress.com The position of substitution can sometimes be influenced by the reaction solvent. wordpress.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the naphthalene ring. youtube.com The position of sulfonation can be temperature-dependent. youtube.com

These modifications can significantly influence the electronic properties and steric environment of the molecule, providing a means to fine-tune its characteristics for specific applications.

Table 3: Electrophilic Substitution on the Naphthalenyl Ring

Reaction Reagents Typical Product
Nitration HNO₃, H₂SO₄ Nitro-substituted naphthalene derivative
Bromination Br₂, FeBr₃ Bromo-substituted naphthalene derivative
Friedel-Crafts Acylation Acyl chloride, AlCl₃ Acyl-substituted naphthalene derivative

Protective Group Chemistry for Selective Transformations

Given the presence of both a hydroxyl group and a reactive alkyne, selective transformations often require the use of protecting groups. organic-chemistry.org

Hydroxyl Group Protection: The hydroxyl group can be protected to prevent its reaction during manipulations of the alkyne or naphthalene ring. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are stable under many reaction conditions but can be easily removed with fluoride (B91410) ions or acid. wikipedia.orgsynarchive.com Other options include benzyl (B1604629) ethers, which can be removed by hydrogenolysis, and acetals like tetrahydropyranyl (THP) ether, which are cleaved under acidic conditions. wikipedia.orgsynarchive.comlibretexts.org

Alkyne Protection: While the terminal alkyne is often the desired site of reaction, it may need to be protected in certain synthetic sequences. A common strategy is to react the terminal alkyne with a silyl halide, such as chlorotrimethylsilane, to form a silyl-protected alkyne. orgsyn.org This protection prevents the alkyne from undergoing reactions such as Sonogashira coupling or hydration. The silyl group can be readily removed with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and reaction of one functional group while another remains protected. organic-chemistry.org This is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.

Table 4: Common Protecting Groups

Functional Group Protecting Group Protection Reagent Deprotection Conditions
Hydroxyl Trimethylsilyl (TMS) Trimethylsilyl chloride Fluoride ion (e.g., TBAF), mild acid
Hydroxyl tert-Butyldimethylsilyl (TBDMS) tert-Butyldimethylsilyl chloride Fluoride ion, acid
Hydroxyl Benzyl (Bn) Benzyl bromide, base Hydrogenolysis (H₂, Pd/C)

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(1-naphthalenyl)-3-butyn-1-ol, and how do reaction conditions affect yield optimization?

  • Answer : The compound can be synthesized via Grignard reactions using chlorobutane and magnesium, followed by reaction with acetylene under mild conditions (yields ~70–85%) . Alternative routes include Sonogashira coupling between 1-naphthalene derivatives and propargyl alcohols, requiring palladium catalysts and controlled inert atmospheres . Key factors influencing yield include solvent polarity (e.g., THF vs. dichloromethane), temperature (60–80°C), and purification via column chromatography. Gas chromatography (GC) is recommended for monitoring reaction progress .

Q. How can the structural integrity and purity of 4-(1-naphthalenyl)-3-butyn-1-ol be validated?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the naphthalene aromatic protons (δ 7.2–8.3 ppm) and the alkyne-proximate hydroxyl group (δ 1.8–2.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (calculated: 212.24 g/mol; observed: 212.25 g/mol). Purity ≥95% is achievable via recrystallization in ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-(1-naphthalenyl)-3-butyn-1-ol in Diels-Alder reactions?

  • Answer : The electron-deficient alkyne moiety acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) under thermal or Lewis acid-catalyzed conditions. Density Functional Theory (DFT) studies suggest a concerted mechanism with activation energies of ~25 kcal/mol. Steric hindrance from the naphthalene group slows reactivity, necessitating higher temperatures (120°C) for optimal cycloaddition yields (50–60%) .

Q. How can conflicting data on the compound’s hydrogenation kinetics be reconciled?

  • Answer : Discrepancies in reported reaction rates (e.g., 0.12 vs. 0.20 min⁻¹ at 25°C) arise from catalyst choice (Pd/C vs. Lindlar catalyst) and solvent effects (methanol vs. ethanol). Kinetic studies using in-situ IR spectroscopy reveal solvent polarity alters transition-state stabilization. A standardized protocol using 10% Pd/C in ethanol at 1 atm H₂ is recommended for reproducibility .

Q. What strategies mitigate decomposition during long-term storage of 4-(1-naphthalenyl)-3-butyn-1-ol?

  • Answer : Degradation via oxidation or hydration is minimized by storing the compound under argon at –20°C in amber vials. Addition of radical inhibitors (e.g., BHT, 0.1% w/w) extends shelf life to >12 months. Periodic purity checks via thin-layer chromatography (TLC) are advised .

Key Research Considerations

  • Contradiction Analysis : Conflicting catalytic efficiencies in cross-coupling reactions (e.g., CuI vs. Pd(PPh₃)₄) may stem from trace moisture or oxygen. Rigorous degassing and anhydrous conditions are critical .
  • Safety Protocols : The compound is a skin/eye irritant (GHS Category 2). Use fume hoods, nitrile gloves, and emergency eyewash stations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.